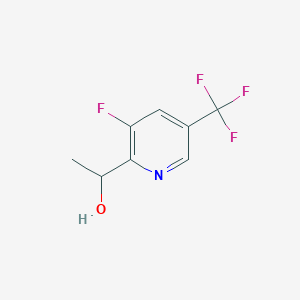
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol” is a chemical compound with the CAS Number: 1805874-45-6 . It has a linear formula of C8H7F4NO .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C8H7F4NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-4,14H,1H3 . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.14 . It is a liquid at room temperature and should be stored in a dry, sealed environment .
科学的研究の応用
Synthesis and Crystallography
One study highlighted the synthesis and X-ray crystal structures of a similar compound, revealing insights into molecular arrangements and intermolecular interactions, which are crucial for understanding material properties and designing new molecules with desired characteristics (Percino et al., 2008).
Polymer Chemistry
Another research explored the use of a related pyridin-2-yl)ethanol compound as a protecting group for carboxylic acids in polymer chemistry. This work demonstrates the compound's utility in synthesizing polymers with specific functionalities, which could be widely applied in materials science and engineering (Elladiou & Patrickios, 2012).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of the compound have been identified as potent inhibitors in pharmaceutical research, showing significant biological activity. This highlights the potential for developing new drugs based on modifications of this core chemical structure (Meguro et al., 2017).
Environmental Chemistry
The environmental persistence and transformation of fluorotelomer-based compounds, including derivatives of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol, have been studied in the context of atmospheric chemistry and biodegradation. These studies provide insights into the environmental fate of fluorinated compounds and their potential impact on ecosystems (Shoeib et al., 2006), (Zhang et al., 2020).
Organic Chemistry and Catalysis
Further research has been conducted on the synthesis and applications of pyridine derivatives in organic synthesis and catalysis, demonstrating their utility in constructing complex molecules and facilitating chemical transformations (Song et al., 2016).
作用機序
Safety and Hazards
The compound is classified as having acute toxicity when ingested (Hazard Statement H302), causing skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
将来の方向性
特性
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-4,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPXHBGMBBCJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2699123.png)

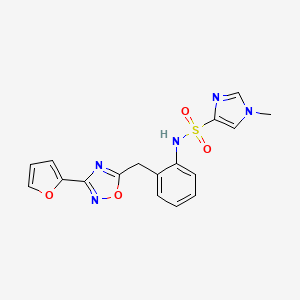
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2699128.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2699129.png)
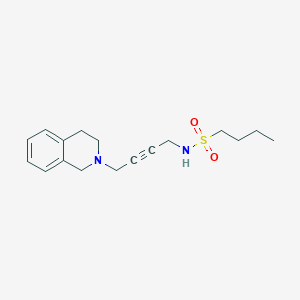
![N,N-diethyl-2-[3-[2-(2-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2699132.png)
![3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2699133.png)
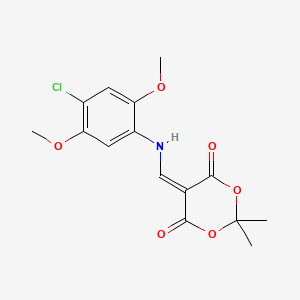

![methyl 3-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2699140.png)
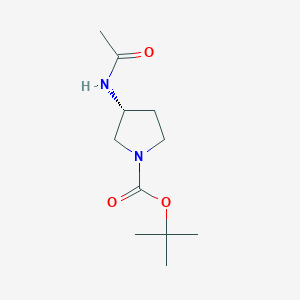
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2699144.png)
![6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2699145.png)